molecular formula C9H8ClFO2 B8537435 4'-Fluorophenyl-3-chloropropionate

4'-Fluorophenyl-3-chloropropionate

Cat. No. B8537435
M. Wt: 202.61 g/mol
InChI Key: ZTADAIQDWYNXNX-UHFFFAOYSA-N
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Patent
US05376687

Procedure details

3-Chloropropionyl chloride (391.5 g) and 3 drops of triethylamine is added to 4-fluorophenol (308.3 g) under stirring at 60° C. After heating to 100° C. for 1.5 hrs, distillation gives 544.7 g of (I) boiling at 126°-130° C. 10 mm Hg.
Quantity
391.5 g
Type
reactant
Reaction Step One
Quantity
308.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[F:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1>C(N(CC)CC)C>[CH:10]1[C:11]([O:14][C:4]([CH2:3][CH2:2][Cl:1])=[O:5])=[CH:12][CH:13]=[C:8]([F:7])[CH:9]=1

Inputs

Step One
Name
Quantity
391.5 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
308.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating to 100° C. for 1.5 hrs
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1OC(=O)CCCl)F
Measurements
Type Value Analysis
AMOUNT: MASS 544.7 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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